molecular formula C10H18N2O2 B1527803 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester CAS No. 885274-93-1

4-Aminomethyl-piperidine-1-carboxylic acid allyl ester

Cat. No.: B1527803
CAS No.: 885274-93-1
M. Wt: 198.26 g/mol
InChI Key: HISOLWKWICHHRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminomethyl-piperidine-1-carboxylic acid allyl ester is a chemical compound with the molecular formula C10H18N2O2. It is a yellow liquid with a molecular weight of 198.27 g/mol. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 4-aminomethyl-piperidine with allyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or amides.

  • Reduction: Reduction reactions typically result in the formation of amines.

  • Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

4-Aminomethyl-piperidine-1-carboxylic acid allyl ester is widely used in scientific research due to its versatility. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its applications include:

  • Chemistry: Used as an intermediate in organic synthesis.

  • Biology: Employed in the study of enzyme inhibitors and receptor ligands.

  • Medicine: Utilized in the development of new drugs and therapeutic agents.

  • Industry: Applied in the production of various chemical products.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It acts as a ligand for certain receptors and enzymes, modulating their activity. The exact mechanism of action depends on the biological system and the specific application.

Comparison with Similar Compounds

4-Aminomethyl-piperidine-1-carboxylic acid allyl ester is unique in its structure and reactivity compared to similar compounds. Some similar compounds include:

  • 4-Aminomethyl-piperidine

  • 1-Boc-4-aminomethyl-piperidine

  • 3-Aminomethyl-piperidine

These compounds share the piperidine ring but differ in their functional groups and substituents, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

prop-2-enyl 4-(aminomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-2-7-14-10(13)12-5-3-9(8-11)4-6-12/h2,9H,1,3-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HISOLWKWICHHRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)N1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696083
Record name Prop-2-en-1-yl 4-(aminomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-93-1
Record name Prop-2-en-1-yl 4-(aminomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Aminomethyl-piperidine-1-carboxylic acid allyl ester
Reactant of Route 2
Reactant of Route 2
4-Aminomethyl-piperidine-1-carboxylic acid allyl ester
Reactant of Route 3
Reactant of Route 3
4-Aminomethyl-piperidine-1-carboxylic acid allyl ester
Reactant of Route 4
Reactant of Route 4
4-Aminomethyl-piperidine-1-carboxylic acid allyl ester
Reactant of Route 5
Reactant of Route 5
4-Aminomethyl-piperidine-1-carboxylic acid allyl ester
Reactant of Route 6
4-Aminomethyl-piperidine-1-carboxylic acid allyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.